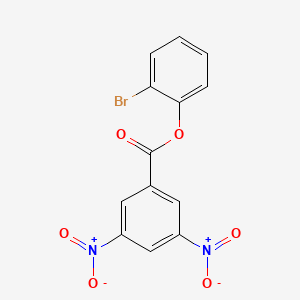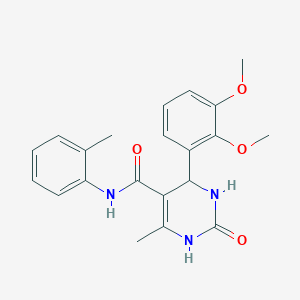
N-(2-chloro-4-iodophenyl)-4-ethoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-iodophenyl)-4-ethoxy-3-nitrobenzamide, also known as CIEN, is a chemical compound that has been extensively used in scientific research. It belongs to the class of benzamides and has shown promising results in various biological studies.
作用机制
N-(2-chloro-4-iodophenyl)-4-ethoxy-3-nitrobenzamide inhibits the activity of PARP-1 by binding to its catalytic domain. This binding prevents the enzyme from catalyzing the transfer of ADP-ribose units to the target proteins, which are involved in DNA repair. As a result, the repair of damaged DNA is impaired, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of PARP-1. Moreover, this compound has been shown to enhance the cytotoxicity of chemotherapeutic agents such as temozolomide and cisplatin. This synergistic effect has been attributed to the impaired DNA repair mechanism caused by this compound. Additionally, this compound has been shown to reduce the inflammatory response in various animal models of inflammation.
实验室实验的优点和局限性
N-(2-chloro-4-iodophenyl)-4-ethoxy-3-nitrobenzamide has several advantages as a research tool. It is a potent and selective inhibitor of PARP-1, which makes it an ideal probe to study the role of PARP-1 in various biological processes. Moreover, this compound has been shown to have a good pharmacokinetic profile, which makes it suitable for in vivo studies. However, this compound has certain limitations as well. It is a relatively new compound, and its long-term safety profile is not well-established. Moreover, the exact mechanism of action of this compound is not fully understood, which limits its use in some research areas.
未来方向
N-(2-chloro-4-iodophenyl)-4-ethoxy-3-nitrobenzamide has shown promising results in various biological studies, and several future directions can be explored. Firstly, the role of PARP-1 in various diseases such as cancer, inflammation, and neurodegeneration can be studied using this compound. Secondly, the development of more potent and selective PARP-1 inhibitors based on the structure of this compound can be explored. Finally, the use of this compound as a therapeutic agent for various diseases can be investigated.
Conclusion:
This compound is a potent and selective inhibitor of PARP-1, which has shown promising results in various biological studies. It has been extensively used as a research tool to study the role of PARP-1 in various biological processes. Moreover, this compound has potential therapeutic applications in various diseases such as cancer and inflammation. However, further research is required to fully understand the mechanism of action of this compound and its long-term safety profile.
合成方法
The synthesis of N-(2-chloro-4-iodophenyl)-4-ethoxy-3-nitrobenzamide involves the reaction of 2-chloro-4-iodoaniline with 4-ethoxy-3-nitrobenzoyl chloride in the presence of a base. The reaction yields this compound in good yield and purity. The synthesis method has been optimized to produce this compound with high reproducibility.
科学研究应用
N-(2-chloro-4-iodophenyl)-4-ethoxy-3-nitrobenzamide has been extensively used as a research tool in various biological studies. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. This compound has also been used to study the role of PARP-1 in various biological processes such as inflammation, apoptosis, and cell death. Moreover, this compound has been used as a probe to study the binding sites of PARP-1 inhibitors.
属性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIN2O4/c1-2-23-14-6-3-9(7-13(14)19(21)22)15(20)18-12-5-4-10(17)8-11(12)16/h3-8H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLVQBFUDLFBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tetraethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis(3-methyl-2,4-thiophenedicarboxylate)](/img/structure/B4999772.png)
![8-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4999781.png)
![N'-cyclopropyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4999785.png)
![ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4999788.png)
![1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B4999794.png)
![2-[2-(4-methoxyphenoxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4999801.png)


![1-{[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4999828.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4999848.png)
![N-(1-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4999859.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]pentanamide](/img/structure/B4999864.png)
![[1-[(5-fluoro-2-methylphenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4999866.png)